molecular formula C13H11NO3 B373478 Methyl 4-(formylamino)-1-naphthoate

Methyl 4-(formylamino)-1-naphthoate

Cat. No.: B373478
M. Wt: 229.23g/mol
InChI Key: FTSGJDCDGLSUMO-UHFFFAOYSA-N
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Description

Methyl 4-(formylamino)-1-naphthoate is a naphthalene-derived ester featuring a formylamino (-NHCHO) substituent at the 4-position of the naphthalene ring and a methyl ester group at the 1-position. This compound is structurally related to pharmacologically active naphthoate derivatives, where substituents like amino, halogen, or sulfonamide groups modulate properties such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23g/mol

IUPAC Name

methyl 4-formamidonaphthalene-1-carboxylate

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-6-7-12(14-8-15)10-5-3-2-4-9(10)11/h2-8H,1H3,(H,14,15)

InChI Key

FTSGJDCDGLSUMO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)NC=O

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent at the 4-position significantly influences molecular weight, polarity, and electronic properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent (4-position) Key Features
Methyl 4-amino-1-naphthoate C₁₂H₁₁NO₂ 201.22 -NH₂ High polarity due to primary amine
Methyl 4-fluoro-1-naphthoate C₁₂H₉FO₂ 204.20 -F Electronegative fluorine enhances stability
Methyl 4-(chlorosulfonyl)-1-naphthoate C₁₂H₉ClO₄S 284.72 -SO₂Cl Reactive sulfonyl chloride group
Methyl 4-(formylamino)-1-naphthoate (hypothetical) C₁₃H₁₁NO₃ 229.23 -NHCHO Polar amide group; potential for H-bonding

Key Observations :

  • The formylamino group introduces an amide functionality, increasing polarity compared to the amino (-NH₂) or halogen (-F) analogs. This could enhance solubility in polar solvents like DMSO or methanol.
  • Fluorine’s electronegativity (in Methyl 4-fluoro-1-naphthoate) may improve metabolic stability compared to the formylamino variant, which could be prone to hydrolysis .

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